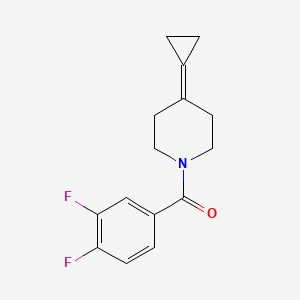

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone

Description

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone is a methanone derivative featuring a 4-cyclopropylidenepiperidine moiety linked to a 3,4-difluorophenyl group. The 3,4-difluorophenyl group is a common pharmacophore in medicinal chemistry, known to improve lipophilicity and modulate electronic properties for target engagement .

Properties

IUPAC Name |

(4-cyclopropylidenepiperidin-1-yl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO/c16-13-4-3-12(9-14(13)17)15(19)18-7-5-11(6-8-18)10-1-2-10/h3-4,9H,1-2,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGGOIVXAVGKSCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1=C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone typically involves the following steps:

Formation of the Cyclopropylidene Group: This step involves the cyclopropanation of a suitable precursor, often using reagents like diazomethane or Simmons-Smith reagents.

Piperidine Ring Formation: The piperidine ring is synthesized through a series of cyclization reactions, often starting from a suitable amine and an aldehyde or ketone.

Attachment of the 3,4-Difluorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone has diverse applications in scientific research:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Drug Discovery: The compound serves as a lead structure for developing new therapeutic agents with improved efficacy and safety profiles.

Organic Synthesis: It is employed as a building block in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.

Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of (4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s unique structure allows it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Core Structural and Functional Group Differences

The compound is compared to three analogs (Table 1):

Key Observations:

- Target Compound vs. TSC-3C: The piperidine core offers greater conformational flexibility compared to TSC-3C’s thiazole ring, which may enhance binding to larger enzymatic pockets. The cyclopropylidene group increases lipophilicity (LogP ~3.2 vs.

- Target Compound vs. UU-1: UU-1’s nucleoside-like structure suggests antiviral activity via polymerase inhibition, whereas the target compound’s lack of a sugar moiety may shift its mechanism toward non-nucleoside targets. The difluorophenyl group in both compounds likely contributes to π-π stacking interactions in binding pockets.

Biological Activity

(4-Cyclopropylidenepiperidin-1-yl)(3,4-difluorophenyl)methanone is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, applications in drug discovery, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a cyclopropylidene group attached to a piperidine ring and a difluorophenyl moiety. This unique configuration contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Its structure allows for high-affinity binding to specific targets, modulating their activity and affecting various biological pathways, including:

- Signal Transduction : The compound may influence intracellular signaling cascades.

- Gene Expression Regulation : It could alter the transcriptional activity of specific genes.

- Metabolic Processes : The compound may affect metabolic pathways related to its target interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its use as a lead compound in anticancer drug development.

- Neuropharmacological Effects : The compound has shown promise in targeting neurological disorders, potentially acting as an anxiolytic or antidepressant agent.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the uniqueness of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropylidene, Difluorophenyl | Anticancer, Neuropharmacological |

| (4-Cyclopropylidenepiperidin-1-yl)(3,4-dichlorophenyl)methanone | Chlorine instead of fluorine | Different pharmacological profile |

| (4-Cyclopropylidenepiperidin-1-yl)(3,4-dimethylphenyl)methanone | Methyl groups instead of fluorine | Altered reactivity and target interactions |

Case Studies

- Anticancer Studies : Research conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. For instance, assays showed that it could induce apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.

- Neuropharmacological Research : In animal models simulating anxiety disorders, the compound demonstrated anxiolytic effects comparable to established treatments, suggesting it may modulate GABAergic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.